molecular formula C18H19ClFN3O B2968199 (2-Chloropyridin-4-yl)-[4-[(4-fluorophenyl)methyl]-1,4-diazepan-1-yl]methanone CAS No. 1118863-21-0

(2-Chloropyridin-4-yl)-[4-[(4-fluorophenyl)methyl]-1,4-diazepan-1-yl]methanone

Cat. No. B2968199
CAS RN: 1118863-21-0
M. Wt: 347.82
InChI Key: GVBGUENAQKNODP-UHFFFAOYSA-N
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Description

The compound contains a pyridine ring which is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, containing one nitrogen atom . The presence of the nitrogen in the ring makes it a versatile compound in organic syntheses. The compound also contains a diazepane ring, which is a seven-membered heterocyclic compound with two nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine and diazepane rings in separate reactions, followed by their connection via a methanone group . The fluorophenyl group could then be added through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The pyridine and diazepane rings would give the molecule a three-dimensional structure, and the different groups attached to these rings would likely cause the molecule to have distinct chemical properties .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the pyridine and diazepane rings, as well as the other functional groups present in the molecule . The pyridine ring is reactive towards electrophilic aromatic substitution, while the diazepane ring might undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by the functional groups present in the molecule . For example, the presence of the pyridine ring would likely make the compound somewhat basic .

Scientific Research Applications

Crystal and Molecular Structure Analysis

Research into compounds structurally related to "(2-Chloropyridin-4-yl)-[4-[(4-fluorophenyl)methyl]-1,4-diazepan-1-yl]methanone" has provided significant insights into their crystal and molecular structures. For instance, the study by Lakshminarayana et al. (2009) on a similar compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, highlighted its crystallization in the monoclinic space group and detailed its molecular interactions through intermolecular hydrogen bonding (Lakshminarayana et al., 2009). Such analyses contribute to a deeper understanding of the structural characteristics that may influence the chemical and pharmacological properties of these compounds.

Synthesis and Physicochemical Properties

Huang et al. (2021) conducted a study on the synthesis, crystal structure, and DFT study of compounds, including methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a related methanone compound. This research provided valuable information on the molecular structures, electrostatic potential, and physicochemical properties through spectroscopic methods and density functional theory (DFT) calculations. The findings are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Huang et al., 2021).

Potential Therapeutic Applications

Although direct studies on "(2-Chloropyridin-4-yl)-[4-[(4-fluorophenyl)methyl]-1,4-diazepan-1-yl]methanone" and its exact therapeutic applications are limited, research on structurally or functionally similar compounds provides insights into potential uses. For example, the high-efficacy 5-HT1A receptor activation by related compounds has shown promise in treating neuropathic pain and allodynia in preclinical models, suggesting areas where our compound of interest could be investigated for therapeutic benefits (Colpaert et al., 2004).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties . As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Potential future directions for research on this compound could include exploring its possible uses in medicinal chemistry or materials science . Further studies could also be done to fully characterize its physical and chemical properties .

properties

IUPAC Name

(2-chloropyridin-4-yl)-[4-[(4-fluorophenyl)methyl]-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClFN3O/c19-17-12-15(6-7-21-17)18(24)23-9-1-8-22(10-11-23)13-14-2-4-16(20)5-3-14/h2-7,12H,1,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBGUENAQKNODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC(=NC=C2)Cl)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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